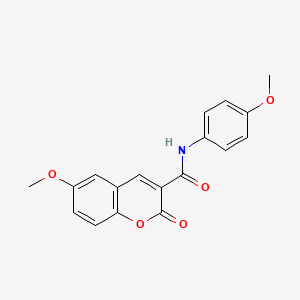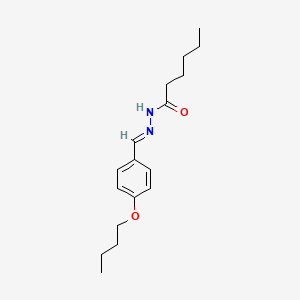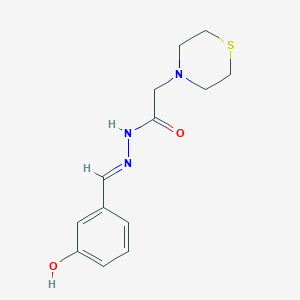![molecular formula C18H20N4OS B5517056 5-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B5517056.png)
5-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine is a useful research compound. Its molecular formula is C18H20N4OS and its molecular weight is 340.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 340.13578245 g/mol and the complexity rating of the compound is 503. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds, such as triazoles, thiazoles, and pyridines, is a crucial area of research due to their wide range of applications in medicinal chemistry and materials science. For instance, Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide, evaluating their antimicrobial activities. These compounds displayed significant antimicrobial properties, highlighting the importance of heterocyclic compounds in developing new antimicrobial agents (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Antifungal and Anticancer Agents
The development of new antifungal and anticancer agents is another critical application of these compounds. Bawazir (2019) reported the synthesis of new thioethers and 4-thiazolidinones bearing a triazinoindole moiety as antifungal agents. These compounds were evaluated for their antifungal activity, demonstrating the potential of heterocyclic compounds in addressing fungal infections (Bawazir, 2019). Similarly, compounds with anticancer properties have been synthesized and evaluated, such as the work by Abdo and Kamel (2015), who synthesized oxadiazoles, thiadiazoles, triazoles, and Mannich bases with potential anticancer activity (Abdo & Kamel, 2015).
Ligand-Receptor Interactions
Investigating ligand-receptor interactions is vital for understanding the mechanisms of action of various compounds and developing targeted therapies. Dionne et al. (1986) synthesized pyrrolo and pyrido analogues of the cardiotonic agent 7-hydroxycyclindole, studying their inotropic activity and ligand-receptor interactions via hydrogen-bond formation. This research offers insights into designing compounds with specific biological activities based on their interaction with biological receptors (Dionne, Humber, Asselin, McQuillan, & Treasurywala, 1986).
Propiedades
IUPAC Name |
(2-amino-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)-(3,5,7-trimethyl-1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-9-6-10(2)15-12(7-9)11(3)16(21-15)17(23)22-5-4-13-14(8-22)24-18(19)20-13/h6-7,21H,4-5,8H2,1-3H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKIAEMAUHYBOAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)C(=O)N3CCC4=C(C3)SC(=N4)N)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(4-methylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5516979.png)

![(4aR*,7aS*)-1-benzyl-4-(1H-pyrazol-3-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5516981.png)
![N-[(5-fluoro-1H-indol-2-yl)methyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5516983.png)
![3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[4-(difluoromethoxy)benzoyl]piperidine](/img/structure/B5516986.png)
![1-(2,4-dimethylphenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5517004.png)
![2-amino-4-(5-methyl-4-nitro-2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5517010.png)

![N'-[(5-methyl-2-furyl)methylene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide](/img/structure/B5517031.png)
![4-[(5-methyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)carbonyl]quinolin-2(1H)-one](/img/structure/B5517035.png)

![1-(cyclobutylcarbonyl)-4-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1,4-diazepane](/img/structure/B5517042.png)
![N'-(2-methylbenzylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5517046.png)

